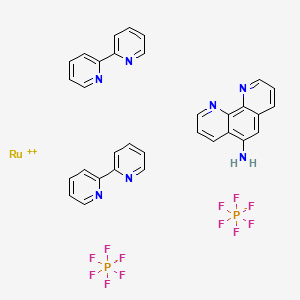

Bis(2,2'-bipiridina)-(5-aminofenantrolina)rutenio bis(hexafluorofosfato)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), also known as Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), is a useful research compound. Its molecular formula is C34H26F12N8P2Ru and its molecular weight is 937.636. The purity is usually 95%.

BenchChem offers high-quality Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sondas fluorescentes en imágenes biológicas

Ru(bpy)2(phen-5-NH2)(PF6)2: se ha utilizado para crear nanopartículas de sílice fluorescentes ultra brillantes y fotoestables . Estas nanopartículas exhiben alta luminosidad y estabilidad, lo que las hace adecuadas para aplicaciones de imagenología biológica. La encapsulación del complejo de rutenio dentro de una matriz de sílice evita la extinción y la fuga, asegurando una señal fluorescente consistente y fuerte. Esta aplicación es particularmente valiosa en diagnóstica médica e investigación, donde la imagenología precisa es crucial.

Sondas fotoluminiscentes y electroquimiluminiscentes

Este complejo de rutenio sirve como una sonda de señalización dual, ofreciendo propiedades tanto fotoluminiscentes (PL) como electroquimiluminiscentes (ECL) . Se ha desarrollado para la detección sensible y selectiva de óxido nítrico (NO) en muestras acuosas y biológicas. La capacidad de detectar NO a bajas concentraciones es esencial para comprender su función en varios procesos biológicos, incluida la neurotransmisión y la respuesta inmunitaria.

Ciencia de los materiales: Mejora de las propiedades de las nanopartículas

En la ciencia de los materiales, Ru(bpy)2(phen-5-NH2)(PF6)2 se utiliza para dopar nanopartículas de sílice, mejorando su fotoestabilidad y brillo . Las propiedades mejoradas de estas nanopartículas las hacen adecuadas para una amplia gama de aplicaciones, incluido el desarrollo de nuevos materiales con características ópticas específicas.

Métodos analíticos: Análisis químico y monitoreo ambiental

Las propiedades fluorescentes del compuesto se aprovechan en el análisis químico y el monitoreo ambiental . Su fluorescencia estable e intensa permite el seguimiento de reacciones químicas y la detección de contaminantes ambientales con alta sensibilidad y especificidad.

Medicina: Fabricación de ensayos de diagnóstico

En el campo de la medicina, el complejo de rutenio se utiliza en la fabricación de ensayos de diagnóstico . Su fluorescencia confiable y la capacidad de unirse a moléculas biológicas lo convierten en una excelente herramienta para desarrollar ensayos que pueden detectar diversas enfermedades y afecciones médicas.

Ciencias ambientales: Monitoreo e imagenología

La aplicación del complejo se extiende a las ciencias ambientales, donde sus nanopartículas fluorescentes fotoestables se utilizan para monitorear e imágenes muestras ambientales . Esto ayuda en el estudio de los sistemas ecológicos y la evaluación de la salud ambiental.

Mecanismo De Acción

Target of Action

The primary target of Bis(2,2’-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), also known as Ru(bpy)2(phen-5-NH2)(PF6)2, are gold nanoparticles . The compound is used to functionalize these nanoparticles, enhancing their electrochemiluminescence activity . This property is of great potential for application in bioanalysis .

Mode of Action

Ru(bpy)2(phen-5-NH2)(PF6)2 interacts with its targets (gold nanoparticles) through a process known as functionalization . This involves the reduction of HAuCl4 with NaBH4 in the presence of Ru(bpy)2(phen-5-NH2)(PF6)2 . The resulting solution turns to red or wine-red, indicating the successful synthesis of functionalized gold nanoparticles .

Biochemical Pathways

The biochemical pathway involved in the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the reduction of HAuCl4 with NaBH4 . This process results in the formation of functionalized gold nanoparticles with enhanced electrochemiluminescence activity

Pharmacokinetics

The compound is synthesized in a solution and used to functionalize gold nanoparticles . The bioavailability of the compound would depend on the specific application and method of delivery.

Result of Action

The primary result of the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the creation of functionalized gold nanoparticles with enhanced electrochemiluminescence activity . These nanoparticles can be used in various applications, including bioanalysis .

Action Environment

The action of Ru(bpy)2(phen-5-NH2)(PF6)2 is influenced by several environmental factors. The pH of the solution, for example, is adjusted to 12 by NaOH during the synthesis process . Additionally, the volume of NaBH4 used in the synthesis can affect the outcome . The compound is also sensitive to the presence of other reagents and impurities, which are removed through a process of dialysis and centrifugation .

Propiedades

IUPAC Name |

1,10-phenanthrolin-5-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3.2C10H8N2.2F6P.Ru/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,13H2;2*1-8H;;;/q;;;2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMMCXKCYXQNNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25F12N7P2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477241 |

Source

|

| Record name | Ru(bpy)2(phen-5-NH2)(PF6)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

898.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84537-86-0 |

Source

|

| Record name | Ru(bpy)2(phen-5-NH2)(PF6)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Ru-NH2 interact with CdS QDs to produce electrochemiluminescence, and what are the advantages of this system?

A1: Ru-NH2 is covalently linked to the surface of CdS QDs via diazonium salt chemistry, forming CdS-Ru nanoparticles []. When an electrochemical potential is applied, both the CdS QDs and the Ru-NH2 complex can undergo redox reactions. This allows for an energy transfer process called ECL resonance energy transfer (ECL-RET) to occur within the CdS-Ru nanoparticle. The CdS QDs act as the ECL donor, becoming excited and transferring energy to the Ru-NH2 acceptor. The Ru-NH2 then emits light, resulting in strong ECL emissions [].

- High ECL efficiency: The CdS-Ru nanoparticles exhibit high ECL efficiency at both positive and negative potentials, expanding their applicability [].

- Aqueous compatibility: The ECL phenomenon is observed in aqueous solutions, making the system suitable for biological applications [].

- Sensitivity: The combination of CdS-Ru nanoparticles with aptamers has enabled the development of sensitive ECL-based detection methods for biomolecules like thrombin [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-Alanine, N-[(2-aminocyclopentyl)carbonyl]-, (1R-cis)- (9CI)](/img/new.no-structure.jpg)

![2H-Azeto[1,2-a]cyclopenta[c]pyrrole](/img/structure/B588739.png)

![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)

![1,3-Bis[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B588750.png)

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B588751.png)